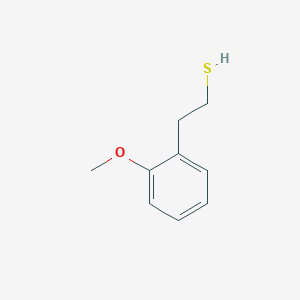

2-(2-Methoxyphenyl)ethanethiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Methoxyphenyl)ethanethiol is an organic compound characterized by the presence of a thiol group (-SH) attached to an ethyl chain, which is further connected to a methoxy-substituted phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(2-Methoxyphenyl)ethanethiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-(2-methoxyphenyl)ethyl bromide with sodium hydrosulfide. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions to yield the desired thiol compound.

Industrial Production Methods: Industrial production of this compound may involve the use of thiourea as a nucleophile in the presence of an alkyl halide. The intermediate alkyl isothiourea salt formed is then hydrolyzed with an aqueous base to produce the thiol. This method is advantageous due to its higher yield and reduced side reactions compared to direct nucleophilic substitution .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form disulfides. For example, treatment with bromine or iodine results in the formation of 2-(2-methoxyphenyl)ethyl disulfide.

Reduction: The disulfide formed can be reduced back to the thiol using reducing agents such as zinc and acid.

Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Bromine (Br₂), Iodine (I₂)

Reducing Agents: Zinc (Zn), Hydrochloric acid (HCl)

Nucleophiles: Sodium hydrosulfide (NaSH), Thiourea

Major Products:

Disulfides: 2-(2-Methoxyphenyl)ethyl disulfide

Substituted Thiols: Depending on the nucleophile used, various substituted thiols can be formed.

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxyphenyl)ethanethiol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: The thiol group can interact with biological molecules, making it useful in studying protein structures and functions.

Wirkmechanismus

The mechanism of action of 2-(2-Methoxyphenyl)ethanethiol primarily involves its thiol group. Thiols are known for their ability to form disulfide bonds, which are crucial in stabilizing the three-dimensional structures of proteins. The compound can also act as a nucleophile, participating in various substitution reactions. Its interaction with biological molecules often involves the formation or breaking of disulfide bonds, influencing protein function and stability .

Vergleich Mit ähnlichen Verbindungen

Methanethiol (CH₃SH): A simple thiol with a similar sulfurous odor.

Ethanethiol (C₂H₅SH): Another simple thiol used as an odorant in natural gas.

2-Methoxyethanethiol: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness: 2-(2-Methoxyphenyl)ethanethiol is unique due to the presence of both a methoxy group and a thiol group on the phenyl ring. This combination allows for specific interactions in chemical and biological systems that are not possible with simpler thiols. The methoxy group can influence the electronic properties of the compound, affecting its reactivity and interactions .

Biologische Aktivität

2-(2-Methoxyphenyl)ethanethiol, also known as 2-(2-methoxyphenyl)ethyl mercaptan, is a thiol compound with a chemical structure that suggests potential biological activity. Its unique molecular configuration allows it to interact with various biological systems, making it a subject of interest in pharmacological and toxicological studies.

- IUPAC Name : this compound

- CAS Number : 1268133-82-9

- Molecular Formula : C10H14OS

- Molecular Weight : 182.29 g/mol

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile. Thiols are known to interact with electrophilic sites on proteins, which can lead to modifications in protein function and activity. This interaction is crucial in various biochemical pathways, including:

- Antioxidant Activity : Thiols can scavenge free radicals, thus protecting cells from oxidative stress.

- Enzyme Inhibition : The compound may inhibit certain enzymes by forming disulfide bonds or modifying active sites.

Antioxidant Activity

Research indicates that thiols like this compound exhibit significant antioxidant properties. In vitro studies have demonstrated its ability to reduce oxidative damage in cellular models.

| Study | Method | Findings |

|---|---|---|

| Study 1 | DPPH Assay | Demonstrated a reduction in DPPH radical concentration, indicating strong antioxidant activity. |

| Study 2 | Cell Culture | Showed decreased levels of lipid peroxidation in treated cells compared to control. |

Cytotoxicity and Mutagenicity

The Ames test, a widely used method for assessing mutagenicity, has been employed to evaluate the potential genotoxic effects of this compound. Preliminary results suggest that this compound does not exhibit significant mutagenic activity in bacterial strains, indicating a relatively safe profile for therapeutic applications.

| Test | Result |

|---|---|

| Ames Test | No mutagenic effects observed in Salmonella typhimurium strains. |

Case Studies

-

Case Study on Neuroprotective Effects :

A study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound reduced neuronal cell death induced by oxidative stress.- Method : Primary neuronal cultures exposed to oxidative agents.

- Outcome : Reduced apoptosis markers and preserved cell viability.

-

Case Study on Anti-inflammatory Properties :

Another study assessed the anti-inflammatory effects of the compound in vitro using lipopolysaccharide (LPS)-stimulated macrophages.- Method : Measurement of pro-inflammatory cytokine levels.

- Outcome : Significant reduction in TNF-alpha and IL-6 production upon treatment with the thiol compound.

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)ethanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-10-9-5-3-2-4-8(9)6-7-11/h2-5,11H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOITCNQVNCFTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.